Disodium phosphonoacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8Na2O10P2 |
|---|---|
Molecular Weight |
324.03 g/mol |
IUPAC Name |
disodium;2-phosphonoacetate |
InChI |
InChI=1S/2C2H5O5P.2Na/c2*3-2(4)1-8(5,6)7;;/h2*1H2,(H,3,4)(H2,5,6,7);;/q;;2*+1/p-2 |
InChI Key |
NGDVBMRZLGRAHY-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])P(=O)(O)O.C(C(=O)[O-])P(=O)(O)O.[Na+].[Na+] |
Synonyms |
Disodium Phosphonoacetate Fosfonet Sodium Phosphonacetic Acid Phosphonoacetate Phosphonoacetate, Disodium Phosphonoacetic Acid |
Origin of Product |
United States |
Molecular Mechanisms of Action of Disodium Phosphonoacetate
Disodium (B8443419) phosphonoacetate exerts its antiviral effects primarily through the direct inhibition of viral DNA polymerases. This mechanism is highly specific, targeting the enzymatic machinery responsible for viral genome replication while having minimal impact on host cell polymerases.
Inhibition of Viral DNA Polymerases by Disodium Phosphonoacetate
This compound, an organophosphorus compound, is a potent and highly specific inhibitor of herpesvirus-induced DNA polymerase. nih.gov Its inhibitory action is not directed at the DNA template itself but at the polymerase enzyme. nih.govwikipedia.org The proposed mechanism suggests that while the drug does not prevent the formation of the enzyme-DNA complex, it binds to the polymerase and effectively inhibits the elongation step of the DNA replication process. nih.govwikipedia.org This prevents the addition of deoxynucleosides to the growing polynucleotide chain. wikipedia.org
Kinetic studies have elucidated the nature of the interaction between this compound and viral DNA polymerase. The inhibition has been characterized as noncompetitive with respect to deoxyribonucleotide triphosphates (dNTPs). nih.govnih.gov This indicates that the inhibitor does not compete with the dNTP substrates for binding at the active site of the polymerase. wikipedia.org The inhibition was found to be uncompetitive with respect to the DNA template, suggesting that this compound does not bind directly to the template DNA. nih.gov
| Kinetic Parameter | Value | Virus/Enzyme Source |
| Ki (Inhibitor Constant) | ~0.45 µM | Herpes Simplex Virus DNA Polymerase |
| Km for dTTP | 0.71 µM | Herpes Simplex Virus DNA Polymerase |
| Km for dATP | 0.75 µM | Herpes Simplex Virus DNA Polymerase |
| Km for dCTP | 0.42 µM | Herpes Simplex Virus DNA Polymerase |
| Km for dGTP | 0.39 µM | Herpes Simplex Virus DNA Polymerase |
| Ki for wild-type enzyme | ~25 µM | Vaccinia Virus DNA Polymerase |
| Ki for mutant enzyme | ~300 µM | Vaccinia Virus DNA Polymerase (PAA-resistant) |
Table 1: Kinetic data from studies on the inhibition of viral DNA polymerases by phosphonoacetate. Data sourced from multiple studies. nih.govnih.gov
A key feature of this compound's mechanism is its high degree of specificity for viral DNA polymerases over host cellular DNA polymerases. nih.govwikipedia.org This selectivity is the basis for its antiviral activity at concentrations that are generally non-toxic to the host cells. wikipedia.org
DNA polymerases induced by herpes simplex virus (HSV) types 1 and 2 are similarly sensitive to the drug. nih.gov The compound is also an effective inhibitor of the DNA polymerase induced by the herpesvirus of turkeys and Marek's disease herpesvirus. frontiersin.org Furthermore, its ability to inhibit the replication of African swine fever virus (ASFV) suggests that this virus also utilizes a specific DNA polymerase that is sensitive to the compound. rsc.orgoup.comportlandpress.com
In contrast, cellular DNA polymerases are significantly more resistant to the effects of this compound. nih.govwikipedia.org Studies have shown that DNA polymerases from host cells (like Wi-38), Micrococcus luteus, and hepatitis B virus are highly resistant. nih.gov Additionally, other types of polymerases, such as Escherichia coli RNA polymerase and the reverse transcriptase of Rous sarcoma virus, are also insensitive to the drug. nih.gov
| Polymerase Source | Sensitivity to this compound |
| Herpes Simplex Virus (Type 1 & 2) | Highly Sensitive |
| Vaccinia Virus | Sensitive |
| African Swine Fever Virus | Sensitive |
| Host Cellular DNA Polymerase (e.g., Wi-38) | Highly Resistant |
| Micrococcus luteus DNA Polymerase | Highly Resistant |
| Hepatitis B Virus DNA Polymerase | Highly Resistant |
| Escherichia coli RNA Polymerase | Insensitive |
| Rous Sarcoma Virus Reverse Transcriptase | Insensitive |
| Moloney Murine Leukemia Virus Reverse Transcriptase | Insensitive |
Table 2: Comparative sensitivity of various DNA and RNA polymerases to this compound. nih.govnih.govnih.gov
This compound's Impact on Nucleotide Synthesis Pathways
The synthesis of nucleotides, the building blocks of DNA and RNA, occurs through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway builds purine (B94841) and pyrimidine (B1678525) bases from simple precursors like amino acids, ribose-5-phosphate, CO2, and one-carbon units from tetrahydrofolate. aging-us.comdavuniversity.org Key enzymes in this process include glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase for purine synthesis and carbamoyl-phosphate synthetase for pyrimidine synthesis. davuniversity.orgnih.gov The salvage pathway recycles pre-existing bases and nucleosides from the degradation of nucleic acids. frontiersin.orguomustansiriyah.edu.iq
The primary mechanism of action of this compound is the specific inhibition of viral DNA polymerase. wikipedia.org Current research does not indicate a direct inhibitory effect of this compound on the enzymes of the de novo or salvage nucleotide synthesis pathways. Studies have shown that even when viral DNA synthesis is completely blocked by the compound in herpes simplex virus-infected cells, the uptake and phosphorylation of thymidine (B127349) (a key step in the pyrimidine salvage pathway) continues. portlandpress.com This suggests that the upstream metabolic pathways responsible for synthesizing and salvaging nucleotide precursors remain functional in the presence of the drug. Therefore, the antiviral action is attributed to the direct blockade of the polymerase enzyme rather than a depletion of the nucleotide pool required for DNA synthesis.
Antiviral Efficacy and Viral Replication Studies of Disodium Phosphonoacetate
Inhibition of Herpesviridae Replication by Disodium (B8443419) Phosphonoacetate
Disodium phosphonoacetate has demonstrated significant inhibitory effects against several members of the Herpesviridae family. Its primary mode of action is the targeted inhibition of the viral DNA polymerase, an enzyme crucial for the replication of the viral genome. karger.comresearchgate.net
Studies have shown that this compound effectively inhibits the replication of Herpes Simplex Virus (HSV) in cell cultures. karger.comnih.gov The compound appears to specifically target and inhibit viral DNA synthesis without affecting the synthesis of ribonucleic acid (RNA) or proteins. nih.gov The mechanism does not interfere with the adsorption, penetration, or release of the virus from host cells. nih.gov
The inhibitory action is a result of its effect on the virus-specific DNA polymerase. karger.com Research comparing PAA-susceptible and PAA-resistant strains of HSV demonstrated that the DNA polymerase activity in susceptible strains was inhibited 10 times more effectively than in resistant strains. karger.com Strains of HSV with partial resistance to the inhibitory effects of this compound have been isolated after multiple passages in the presence of the compound. karger.com Even in these resistant isolates, a significant portion of the virus population remained susceptible to the drug. karger.com
| Virus Strain | 50% Plaque Reduction Dose (μg/ml) |
|---|---|
| Herpes Simplex Virus (HSV) Type 1 | 5 - 10 |
| Herpes Simplex Virus (HSV) Type 2 | 20 - 30 |
| Murine Cytomegalovirus (MCMV) | ~50 |
| Vaccinia Virus | >50 |
Source: Adapted from Kern et al., 1978. asm.org
This compound has been found to inhibit the replication and transforming functions of the Epstein-Barr virus (EBV). nih.govmicrobiologyresearch.org In producer cell lines like B95-8, the compound blocks the synthesis of EBV DNA in cells that are actively producing the virus, which in turn completely prevents the synthesis of viral capsid antigen (VCA). nih.govmicrobiologyresearch.orgnih.gov However, the production of early viral antigens continues normally. nih.gov
The compound also affects the ability of EBV to transform cells. Studies on the in vitro transformation of foetal cord blood lymphocytes showed that while lower concentrations did not impede cell growth, higher concentrations were increasingly inhibitory. nih.govmicrobiologyresearch.org Interestingly, cell lines that were established in the continuous presence of this compound still contained multiple copies of the EBV genome per cell, similar to control cell lines. nih.govmicrobiologyresearch.org This suggests that the mechanism of viral DNA replication in non-producer cells is resistant to the compound, unlike the replicative mechanism in producer cells. nih.gov
| Concentration (µg/ml) | Effect on B95-8 Producer Cells | Effect on Fetal Cord Blood Lymphocyte Transformation |
|---|---|---|
| ≤ 50 | Inhibits virus capsid antigen and particle production | Did not affect cell growth within an 8-week period |
| 100 | Inhibits virus capsid antigen and particle production | Increasingly inhibitory to cell growth |
| ≥ 100 | Inhibits virus capsid antigen and particle production | Increasingly inhibitory to cell growth |
Source: Adapted from Rickinson & Epstein, 1978. nih.govmicrobiologyresearch.org
Effects of this compound on African Swine Fever Virus (ASFV) Replication
This compound has been identified as an inhibitor of African Swine Fever Virus (ASFV) replication in in vitro studies using Vero cells. karger.comkarger.com The compound was shown to inhibit the formation of cytoplasmic virus antigens and inclusion bodies. karger.comkarger.com Its inhibitory action suggests that ASFV, much like herpesviruses, relies on a virus-specific DNA polymerase for its replication mechanism. karger.comkarger.com
The efficacy of this compound was compared to that of iododeoxyuridine (IDU). While IDU at a concentration of 100 µg/ml completely blocked ASFV multiplication, a few scattered cells still showed positive fluorescence in the presence of the same concentration of this compound. karger.comkarger.com The reduction in viral infectivity was dependent on the concentration of the drug and the duration of exposure, with infectivity being reduced by 1 to 5 logs. karger.com
| PAA Concentration (µg/ml) | Virus Titer Finding (24-72h post-treatment) |
|---|---|
| 25 | Virus replicated and titer increased |
| 50 | Virus replicated and titer increased |
| 75 | Virus was detectable, but amount decreased over time |
| 100 | Virus was detectable, but amount decreased over time |
Source: Adapted from Gil-Fernández et al., 1979. karger.com
This compound Activity Against Other Viral Taxa
Beyond the Herpesviridae family, this compound has been reported to suppress the replication of other viruses. Notably, it has shown activity against cytomegalovirus (CMV), another member of the Herpesviridae order. researchgate.netkarger.com It has also been reported to inhibit varicella-zoster virus. karger.com In contrast, studies have found that the replication of vaccinia virus, a DNA virus from the Poxviridae family, was not inhibited by concentrations of up to 50 µg/ml. asm.org
Viral Resistance to Disodium Phosphonoacetate
Mechanisms of Disodium (B8443419) Phosphonoacetate Resistance in Viral Strains
The principal mechanism by which viral strains develop resistance to disodium phosphonoacetate involves the modification of its target enzyme, the viral DNA polymerase. nih.govsigmaaldrich.com This compound functions by inhibiting the synthesis of viral DNA. nih.govnih.gov Resistance emerges through the selection of viral mutants that can replicate in the presence of the drug. nih.gov
The passage of viruses in a culture containing phosphonoacetic acid leads to the selection of mutant viruses that are resistant to the drug's effects. nih.gov These resistant variants can arise through the sequential selection of mutants that are progressively more adept at growing in the presence of the compound. nih.gov
Studies have demonstrated that resistant strains of viruses, such as Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV), possess a DNA polymerase that is less susceptible to inhibition by the drug. nih.govnih.gov This resistance at the enzymatic level correlates directly with the virus's ability to synthesize its DNA and produce essential late-stage proteins, even when exposed to concentrations of the drug that would normally halt the replication of non-resistant, or wild-type, virus. nih.gov In essence, the altered DNA polymerase in resistant strains can continue to function effectively, ensuring the continuation of the viral life cycle despite the presence of the antiviral agent. nih.govasm.org
Genetic Markers Associated with this compound Resistance
The genetic basis for resistance to this compound lies in mutations within the viral gene that codes for DNA polymerase. nih.govnih.gov In Human Cytomegalovirus (HCMV), this is the UL54 gene, and in Herpes Simplex Virus (HSV), it is the UL30 gene. nih.govivami.com These mutations result in specific amino acid substitutions that alter the enzyme's structure and its interaction with the drug.
In HCMV, mutations conferring resistance are frequently clustered in conserved regions of the DNA polymerase, including the amino terminal, palm, and finger domains. nih.gov Some mutations may confer resistance to multiple drugs. oup.comnih.gov For instance, mutations in the exonuclease domains can lead to resistance to both ganciclovir (B1264) and cidofovir, while those conferring foscarnet (B613817) (a related phosphonate) resistance are generally distinct. oup.com However, certain single mutations in the polymerase gene have been reported to confer multidrug resistance. oup.com The continuous use of antiviral drugs can lead to the evolution of mutations that grant resistance to several drugs. nih.gov
Several specific genetic markers for resistance have been identified through the analysis of clinical isolates and laboratory studies. The H600L mutation in the UL54 gene, for example, results in an 11-fold increase in resistance to ganciclovir and a 5-fold increase to foscarnet and cidofovir. frontiersin.org When combined with another mutation, T700A, the resistance to foscarnet can increase by as much as 37-fold, demonstrating an additive effect. frontiersin.org
The following tables detail some of the known amino acid substitutions in the viral DNA polymerase associated with resistance to this compound and its analogue, foscarnet.
Table 1: Genetic Markers of Resistance in Human Cytomegalovirus (UL54 Gene)
| Amino Acid Substitution | Polymerase Domain | Reference |
| S290R | Amino Terminal 1 | nih.gov |
| N495K | Not Specified | nih.gov |
| T552N | Not Specified | nih.gov |
| E576G | Not Specified | frontiersin.org |
| Q578 substitutions | Amino Terminal 2 | nih.gov |
| N588 substitutions | Amino Terminal 2 | nih.gov |
| H600L | Palm Loop | frontiersin.org |
| A692S | Not Specified | oup.comunilim.fr |
| T700A/substitutions | Palm/Finger | nih.govfrontiersin.org |
| V715 substitutions | Palm/Finger | nih.gov |
| E756K/D/G | Palm/Finger | nih.govoup.comfrontiersin.orgunilim.fr |
| V781 substitutions | Palm/Finger | nih.gov |
| V787 substitutions | Palm/Finger | nih.gov |
| A809V | Region III | nih.govoup.com |
| V812 substitutions | Palm/Finger | nih.gov |
| A834 substitutions | Palm/Finger | nih.gov |
| T838A | Not Specified | nih.gov |
| E951D | Palm 2 | nih.gov |
Table 2: Genetic Markers of Resistance in Herpes Simplex Virus (UL30 Gene)
| Conserved Region of Mutation | Notes | Reference |
| Region II | Often associated with resistance. Can be linked to cross-resistance with acyclovir. | ivami.com |
| Region III | Associated with resistance. | ivami.com |
| Region VI | Associated with resistance. | ivami.com |
| Region VII | Often associated with resistance. Can be linked to cross-resistance with acyclovir. | ivami.com |
Synthetic Methodologies and Chemical Modifications of Phosphonoacetate Derivatives
Synthesis of Phosphonoacetate-Modified Oligodeoxyribonucleotides (ODNs)
Phosphonoacetate (PACE) and thiophosphonoacetate (S-PACE) oligodeoxyribonucleotides are synthetic analogs of natural DNA where a phosphodiester linkage is substituted with a phosphonoacetate or thiophosphonoacetate group, respectively. umich.edu These modifications confer unique biochemical properties to the oligonucleotides, making them valuable tools in biological research.
Solid-Phase Synthesis Techniques for Phosphonoacetate ODNs
The synthesis of phosphonoacetate-modified ODNs is achieved through a solid-phase methodology, a technique that has significantly advanced the accessibility of custom DNA sequences. nih.govresearchgate.net This process utilizes an automated DNA synthesizer and reactive monomers known as phosphonamidites, which are analogous to the standard phosphoramidites used in conventional DNA synthesis. glenresearch.com
The key steps in the solid-phase synthesis of phosphonoacetate ODNs are as follows:
Monomer Preparation: Novel esterified acetic acid phosphinodiamidites are synthesized and then condensed with protected 2'-deoxynucleosides to create 3'-O-phosphinoamidite reactive monomers. nih.gov
Coupling: These specialized monomers, when activated by a reagent like tetrazole, are coupled to a growing oligonucleotide chain on a solid support, such as controlled pore glass. nih.govacs.org This step is repeated to build the desired sequence.
Oxidation: Following each coupling step, the newly formed phosphinoacetate linkage is oxidized. nih.govacs.org
Deprotection and Purification: Once the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and all protecting groups are removed. The final product is then purified using techniques like reverse-phase high-performance liquid chromatography (HPLC). nih.gov
This solid-phase approach allows for the efficient production of mixed-sequence phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides with high coupling efficiencies, typically exceeding 97% per cycle. nih.govacs.org The synthesis chemistry is also compatible with a range of other modified 2'-deoxynucleosides. umich.edu
Biochemical Properties of Phosphonoacetate and Thiophosphonoacetate Oligomers
Phosphonoacetate and thiophosphonoacetate modifications impart several advantageous biochemical properties to ODNs. At physiological pH, these analogs are negatively charged and can form stable duplexes with complementary DNA or RNA strands. umich.edunih.govnih.gov
A significant advantage of phosphonoacetate and thiophosphonoacetate ODNs is their remarkable resistance to degradation by nucleases. umich.edunih.govnih.gov Natural DNA is susceptible to cleavage by cellular enzymes, which can limit its utility in various biological applications. In contrast, phosphonoacetate-modified oligomers have demonstrated complete resistance to degradation by enzymes such as snake venom phosphodiesterase, DNase I, and extracts from HeLa cell nuclei. nih.govnih.gov This enhanced stability makes them more robust for use in cellular environments.
The internucleotide bond in these modified oligonucleotides is highly resistant to nuclease activity. glenresearch.com This nuclease resistance is a key feature that enhances their potential for therapeutic applications by prolonging their functional lifetime within biological systems. glenresearch.com
Phosphonoacetate and thiophosphonoacetate oligomers have been shown to stimulate the activity of RNase H. nih.govnih.govnih.gov RNase H is an enzyme that specifically degrades the RNA strand of a DNA-RNA hybrid duplex. This property is particularly relevant for antisense applications, where the goal is to inhibit the expression of a specific gene by targeting its messenger RNA (mRNA). nih.gov
By forming a duplex with a target mRNA, a phosphonoacetate-modified antisense oligonucleotide can recruit RNase H to cleave the mRNA, thereby preventing the synthesis of the corresponding protein. nih.gov It has been observed that chimeric oligomers, which contain both phosphonoacetate/thiophosphonoacetate and natural or phosphorothioate (B77711) linkages, can be even more effective at stimulating RNase H activity in vitro compared to natural DNA. umich.edu
Design and Synthesis of Phosphonoacetate Nucleoside Analogues
The design and synthesis of nucleoside analogues incorporating phosphonoacetate moieties represent a strategic approach in medicinal chemistry to develop potential therapeutic agents. These analogues are created to mimic natural nucleosides while offering improved stability and biological activity.
Bioisosteric Replacements of Phosphate (B84403) Groups with Phosphonoacetate Moieties
A central concept in the design of these analogues is bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties. benthamscience.com In this context, the phosphonoacetate group serves as a bioisosteric replacement for the phosphate group found in natural nucleotides. cambridgemedchemconsulting.comresearchgate.netrsc.org
The rationale for this replacement is multifaceted:
Enhanced Stability: The C-P bond in a phosphonoacetate is significantly more resistant to enzymatic cleavage than the C-O-P bond in a phosphate, leading to increased metabolic stability. cambridgemedchemconsulting.comrsc.org
Mimicry of Charge and Structure: Phosphonoacetates are effective mimics of the phosphate group due to their similar three-dimensional structure and charge distribution. glenresearch.com The carboxylic acid group can participate in hydrogen bonding, similar to the phosphate group. glenresearch.com
Modulation of Acidity: The replacement of an oxygen atom with a carbon atom in the phosphonate (B1237965) structure has a discernible effect on the pKa values, which can be critical for biological recognition and activity. cambridgemedchemconsulting.com
The synthesis of phosphonoacetate nucleoside analogues often involves coupling phosphonoacetic acid or its derivatives to a nucleoside. For instance, the synthesis of phosphonoacetate analogues of adenosine (B11128) 5'-diphosphate ribose (ADPR) has been achieved through N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling of phosphonoacetic acid to the appropriate nucleoside precursors. nih.gov
Synthesis of Carboxy Phosphononucleosides
A novel class of phosphono derivatives has been developed, characterized by a carboxylic acid group adjacent to the phosphonate group. acs.org These α-carboxy phosphononucleosides (α-CNPs) are designed as potential mimics of diphosphates and have shown promise as antiviral and anticancer agents. acs.org Their synthesis is a multi-step process, often involving key transition-metal-catalyzed reactions. nih.gov
One established synthetic route involves a rhodium-catalyzed O-H insertion to attach the carboxyphosphonate moiety to a protected nucleoside derivative. nih.govresearchgate.net This is followed by a palladium-catalyzed Tsuji-Trost allylation to introduce the nucleobase. nih.govucc.ie The synthesis is completed by catalytic hydrogenation and a final deprotection step, typically using bromotrimethylsilane (B50905) (TMSBr) to cleave the methyl phosphonate and sodium hydroxide (B78521) (NaOH) for the carboxylate ester. nih.gov
An alternative approach for the synthesis of carbocyclic α-CNPs, particularly for guanine (B1146940) analogues, is through base construction from cyclopentyl amines. ucc.ie For instance, racemic guanine α-CNP can be synthesized via a one-pot microwave procedure where cis-3-aminocyclopentanol reacts with 2-amino-4,6-dichloro-5-formamidopyrimidine. ucc.ie
The design of these α-carboxy phosphononucleosides aims to create direct-acting inhibitors of viral DNA polymerases, eliminating the need for metabolic activation. nih.govin-part.com The carboxy phosphonate group is intended to mimic the triphosphate of natural dNTP substrates, allowing for efficient chelation with Mg2+ ions in the active site of the polymerase. nih.govucc.ie
A solid-phase synthesis strategy has also been developed for phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides. nih.gov This method utilizes esterified acetic acid phosphinodiamidites which are condensed with protected deoxynucleosides to form 3'-O-phosphinoamidite reactive monomers. nih.gov These monomers are then used in an automated DNA synthesizer. nih.gov
Table 1: Key Reactions in the Synthesis of α-Carboxy Phosphononucleosides
| Reaction Type | Catalyst/Reagent | Purpose | Reference |
| O-H Insertion | Rhodium catalyst | Attachment of the carboxyphosphonate moiety | nih.govresearchgate.net |
| Allylation | Palladium catalyst | Installation of the nucleobase | nih.govucc.ie |
| Deprotection | TMSBr, NaOH | Cleavage of protecting groups | nih.gov |
| Base Construction | Microwave irradiation | Synthesis of guanine α-CNP | ucc.ie |
| Solid-Phase Synthesis | Tetrazole activation | Preparation of phosphonoacetate oligodeoxynucleotides | nih.gov |
Preparation of Alpha-Keto Phosphonates
Alpha-keto phosphonates are significant organophosphorus compounds with applications in organic synthesis. tandfonline.comtandfonline.com A primary method for their preparation is the oxidation of the more stable and readily available α-hydroxyphosphonates. tandfonline.comarkat-usa.org Various oxidizing agents have been employed for this transformation.
One effective reagent is pyridinium (B92312) chlorochromate (PCC), which can convert diethyl α-hydroxyphosphonates to their corresponding α-ketophosphonates in high yields. tandfonline.comtandfonline.com This reaction can be performed in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature or under solvent-free conditions. tandfonline.comtandfonline.com The solvent-free method is often faster, though solution-based reactions may provide higher yields. tandfonline.com A key advantage of using PCC is the avoidance of C(O)-P bond cleavage. tandfonline.com
Dess-Martin periodinane is another efficient, metal-free reagent for the oxidation of α-hydroxyphosphonates to α-ketophosphonates under ambient conditions. arkat-usa.org This method offers the benefit of simple isolation procedures and environmentally compatible reaction conditions. arkat-usa.org
Other oxidation protocols have utilized high-valent metal oxides like manganese dioxide (MnO2) and chromium trioxide (CrO3), as well as their salts such as potassium permanganate (B83412) (KMnO4) and zinc dichromate (ZnDC). arkat-usa.org However, these methods often require more than stoichiometric amounts of toxic metal salts, posing environmental concerns. arkat-usa.org
The Michaelis-Arbuzov reaction, involving the reaction of an acyl chloride with a trialkylphosphite, is a general method for preparing α-ketophosphonates. tandfonline.comarkat-usa.org While effective for simple acyl chlorides, it is less successful for more complex structures like α-keto-β,γ-unsaturated phosphonates, where multiple addition products can form. tandfonline.com
Table 2: Comparison of Oxidation Methods for α-Hydroxyphosphonates
| Oxidizing Agent | Conditions | Yields | Notes | Reference |
| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temp. or solvent-free | 60-92% | Avoids C(O)-P bond cleavage | tandfonline.comtandfonline.com |
| Dess-Martin Periodinane | Ambient conditions | High | Metal-free, simple workup | arkat-usa.org |
| High-Valent Metal Oxides/Salts | Varies | Varies | Can be toxic and require stoichiometric amounts | arkat-usa.org |
General Synthetic Methods for Disodium (B8443419) Phosphonoacetate Precursors
The synthesis of precursors for disodium phosphonoacetate often involves the preparation of phosphonoacetate esters, such as triethyl phosphonoacetate. These esters are valuable reagents in various organic reactions, including the Horner-Wadsworth-Emmons reaction. orgsyn.org
A common strategy for synthesizing these precursors is the Michaelis-Arbuzov reaction. google.comgoogle.com For example, trimethyl phosphonoacetate can be synthesized by reacting trimethyl phosphite (B83602) with methyl chloroacetate (B1199739). google.comchemicalbook.com Similarly, triethyl phosphonoacetate is prepared from triethyl phosphite and ethyl chloroacetate. google.com These reactions are typically carried out at elevated temperatures, and the use of a catalyst like tetrabutylammonium (B224687) iodide can be employed. chemicalbook.com The reaction time for the Arbuzov rearrangement is often around 14 hours. google.comgoogle.com
The synthesis of the chloroacetate starting material can be achieved through the esterification of chloroacetic acid with the corresponding alcohol. google.comgoogle.comchemicalbook.com For instance, methyl chloroacetate is produced from chloroacetic acid and methanol. google.comchemicalbook.com
Another approach involves the Knoevenagel condensation. For example, 3-dialkylphosphonocoumarins have been synthesized through the condensation of salicylaldehydes with triethyl phosphonoacetate using a titanium tetrachloride/pyridine catalytic system. mdpi.com
The Horner-Wadsworth-Emmons reaction itself is a key application of these precursors. In this reaction, a phosphonoacetate ester, such as triethyl phosphonoacetate, is deprotonated with a base like sodium hydride to form a phosphonate carbanion. orgsyn.orgrsc.org This carbanion then reacts with an aldehyde or ketone to produce an α,β-unsaturated ester. rsc.org
Michael-Arbuzov Rearrangement in Phosphonoacetate Synthesis
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, including phosphonoacetate precursors. wikipedia.orgmdpi.com This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite, on an alkyl halide to form a pentavalent phosphorus species. wikipedia.org
In the context of phosphonoacetate synthesis, a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) reacts with a haloacetate ester (e.g., methyl or ethyl chloroacetate). google.comgoogle.com The reaction is initiated by the SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the haloacetate, leading to a phosphonium (B103445) salt intermediate. wikipedia.org The displaced halide ion then attacks one of the alkyl groups on the phosphorus, resulting in the formation of the phosphonate and an alkyl halide byproduct. wikipedia.org
This method is widely used for the industrial production of phosphonoacetate esters due to its efficiency and the availability of starting materials. google.comgoogle.com The reaction conditions, such as temperature and reaction time, can be optimized to achieve high conversion rates. For instance, a reaction temperature between 80-120°C with a reaction time of several hours is common. chemicalbook.com The use of chloroacetates is often preferred over bromoacetates due to lower cost, despite the potentially higher reactivity of bromoacetates. google.com
The purity of the final product can be high, with gas chromatography analysis showing conversion efficiencies of over 95% for the formation of triethyl phosphonoacetate. google.com
Biochemical Degradation Pathways Involving Phosphonoacetate
Microbial Catabolism of Phosphonates and Phosphonoacetate
The microbial breakdown of phosphonates is a vital part of the phosphorus cycle. nih.gov Phosphonoacetate is a key intermediate in some of these pathways, and its degradation is facilitated by specific enzymatic systems. msu.runih.gov For instance, a gram-negative bacterium isolated from activated sludge demonstrated the ability to utilize phosphonoacetate as its sole source of both carbon and phosphorus. nih.gov Similarly, Pseudomonas fluorescens 23F is capable of using phosphonoacetate as a source of carbon and phosphorus, converting it into acetate (B1210297) and phosphate (B84403). mdpi.com
The cleavage of the C-P bond in phosphonates like phosphonoacetate can occur via a hydrolytic mechanism. nih.govnih.gov This process is possible because the reactivity of the C-P bond in phosphonoacetate is increased by the presence of an adjacent carboxyl group. nih.gov This chemical feature makes the bond susceptible to nucleophilic attack by water, a reaction catalyzed by specific enzymes known as hydrolases. nih.govnih.gov The hydrolytic cleavage of phosphonoacetate directly yields acetate and inorganic phosphate, which are readily assimilated by the microorganism. msu.ruscispace.com This contrasts with other, more complex phosphonate (B1237965) degradation pathways that require multi-enzyme systems to break the C-P bond. msu.ru
The primary enzyme responsible for the hydrolytic cleavage of phosphonoacetate is phosphonoacetate hydrolase, encoded by the phnA gene. msu.rumdpi.com This enzyme was first identified in Pseudomonas fluorescens 23F. msu.rufrontiersin.org PhnA catalyzes the conversion of phosphonoacetate into acetate and inorganic phosphate. nih.gov
Structural and biochemical studies of PhnA from Sinorhizobium meliloti 1021 reveal that it belongs to the alkaline phosphatase superfamily. nih.gov Although it shares a similar catalytic core with other enzymes in this family, it has distinct features, such as a longer metal-metal distance in its active site, which may be crucial for accommodating and cleaving the C-P bond. nih.gov The enzyme is typically a homodimer, with each subunit having a molecular mass of around 40 kDa. msu.ruscispace.com PhnA exhibits high specificity for phosphonoacetate. uniprot.org
| Property | Characteristic | Reference |
|---|---|---|
| Function | Specifically hydrolyzes phosphonoacetate to acetate and phosphate. | uniprot.org |
| Substrate Specificity | Highly specific for phosphonoacetate; also shows very low activity towards 2-phosphonopropionate. | mdpi.comasm.org |
| Optimal pH | Approximately 7.8 | uniprot.org |
| Optimal Temperature | 37°C | uniprot.org |
| Inhibitors | Completely inhibited by EDTA and 1,10-phenanthroline. Moderately inhibited by phosphonoformate and 3-phosphonopropionate. | uniprot.org |
Metabolic Activation Strategies in Phosphonate Biodegradation
In many microbial degradation pathways, the substrate must be "activated" before the key bond can be cleaved. This strategy is common in the biodegradation of stable compounds, including phosphonates. nih.gov For aminophosphonates like 2-aminoethylphosphonate (AEP), the most abundant natural phosphonate, activation involves converting the amino group into a more reactive carbonyl or carboxyl group before C-P bond cleavage. nih.gov
One such pathway, the PhnWAY pathway found in organisms like Sinorhizobium meliloti, leads to the production of phosphonoacetate. nih.gov In this pathway, AEP is first converted to phosphonoacetaldehyde (B103672) (PAA). acs.orgnih.gov Subsequently, the NAD-dependent phosphonoacetaldehyde dehydrogenase (PhnY) oxidizes PAA to phosphonoacetate. nih.govacs.org This newly formed phosphonoacetate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to yield phosphate and acetate. nih.govnih.gov This sequence demonstrates a clear metabolic activation strategy, where AEP is modified in a stepwise manner to form an intermediate (phosphonoacetate) whose C-P bond is more amenable to hydrolytic cleavage. nih.gov
Regulation of Microbial Phosphonate Degradation Pathways
The expression of genes involved in phosphonate degradation is often tightly regulated to ensure that these pathways are active only when needed, typically under phosphate-limiting conditions. nih.govd-nb.info Many phosphonate catabolic pathways are under the control of the Pho regulon, a global regulatory system in bacteria that responds to the concentration of inorganic phosphate in the environment. msu.rud-nb.info When phosphate is scarce, the Pho regulon is activated, leading to the expression of genes that help the cell acquire phosphorus from alternative sources, such as phosphonates. msu.rud-nb.info
However, the regulation of phosphonoacetate hydrolase (PhnA) represents a notable exception to this general rule. researchgate.netnih.gov In Pseudomonas fluorescens 23F, the expression of the phnA gene is independent of the phosphate status of the cell. msu.ruscispace.comnih.gov Instead, its expression is induced by the presence of its substrate, phosphonoacetate. scispace.comnih.gov This substrate induction is controlled by a positive transcriptional regulator from the LysR family, encoded by the divergently transcribed phnR gene. asm.orgnih.gov The presence of the PhnR protein is necessary for the induction of hydrolase activity. nih.gov Transcripts of the phnR gene are found in cells under both induced and uninduced conditions, while transcripts for the phnA gene are detected only when cells are grown in the presence of phosphonoacetate. asm.org This specific substrate-inducible system, independent of phosphate levels, suggests a specialized role for this pathway. researchgate.net
| Gene/Regulator | Function | Regulatory Control | Reference |
|---|---|---|---|
| phnA | Encodes phosphonoacetate hydrolase, the C-P bond cleaving enzyme. | Induced by phosphonoacetate and 2-phosphonopropionate. | asm.orgnih.gov |
| phnR | Encodes a positive transcriptional regulator of the LysR family. | Constitutively expressed; necessary for the induction of phnA. | asm.orgnih.gov |
| Pho Regulon | Global regulator of phosphorus acquisition genes. | Does not control phnA expression in P. fluorescens 23F. | msu.ruresearchgate.net |
Preclinical Research Models and in Vitro Studies on Disodium Phosphonoacetate
In Vitro Cell Culture Models for Antiviral Activity Evaluation
In vitro cell culture models are fundamental in the preliminary assessment of an antiviral compound's efficacy and mechanism of action. frontiersin.org For disodium (B8443419) phosphonoacetate, these models have been crucial in demonstrating its inhibitory effects on viral replication at the cellular level.
Assessment of Disodium Phosphonoacetate Effects on Viral Antigen Production and Particle Formation
Studies using cell cultures have shown that this compound effectively inhibits the production of viral components. In Epstein-Barr virus (EBV)-transformed B95-8 cells, concentrations of 50 to 200 µg/ml of this compound were able to suppress the production of virus capsid antigen and virus particles to very low levels. psu.edumicrobiologyresearch.org Similarly, in Vero cells infected with African swine fever virus (ASFV), this compound was found to inhibit the formation of cytoplasmic virus antigens and inclusion bodies. karger.comnih.gov At a concentration of 100 µg/ml, only a few scattered cells showed positive fluorescence, indicating a significant reduction in viral antigen presence. karger.comnih.gov
The primary mechanism behind this inhibition is the compound's ability to selectively target and inhibit viral DNA polymerase, an enzyme critical for the replication of the viral genome. nih.gov By preventing the synthesis of new viral DNA, the production of subsequent viral proteins and the assembly of new virus particles are effectively halted. nih.govasm.org
Quantitative Analysis of Viral Infectivity Reduction by this compound
Quantitative assays are employed to measure the extent to which an antiviral agent can reduce the number of infectious virus particles. Plaque reduction assays are a common method used for this purpose. In studies with Herpes Simplex Virus (HSV), this compound has demonstrated a significant, dose-dependent reduction in plaque formation. asm.org For African swine fever virus (ASFV), treatment with this compound resulted in a reduction of viral infectivity by 1 to 5 logs, depending on the concentration of the drug and the duration of exposure. karger.comnih.gov
These quantitative analyses provide a measure of the drug's potency and are essential for determining the concentrations required to achieve a significant antiviral effect.
Dose-Response Studies in Viral Inhibition
Dose-response studies are critical for understanding the relationship between the concentration of a drug and its inhibitory effect on viral replication. For this compound, these studies have established a clear correlation between increasing drug concentration and greater inhibition of viral activity.
In studies with Epstein-Barr virus (EBV), concentrations of this compound up to 50 µg/ml did not significantly affect the growth of EBV-transformed foetal cell lines, whereas concentrations of 100 µg/ml and higher were increasingly inhibitory to cell growth. psu.edumicrobiologyresearch.orgnih.gov A typical dose-response curve for HSV-1 shows a progressive decrease in virus yield as the concentration of this compound increases. asm.org Similarly, for the herpesvirus of turkeys (HVT), increasing concentrations of the compound led to a dramatic reduction in the number of observed plaques, with essentially no plaques seen at concentrations above 0.3 mM. asm.org
| Virus | Cell Line | Inhibitory Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Epstein-Barr Virus (EBV) | EBV-transformed foetal cell lines | ≤ 50 µg/ml | No significant effect on cell growth | psu.edumicrobiologyresearch.orgnih.gov |
| Epstein-Barr Virus (EBV) | EBV-transformed foetal cell lines | ≥ 100 µg/ml | Increasingly inhibitory to cell growth | psu.edumicrobiologyresearch.orgnih.gov |
| Herpesvirus of Turkeys (HVT) | Not specified | > 0.3 mM | Essentially no plaque formation | asm.org |
Animal Models in this compound Antiviral Research
Animal models are indispensable for evaluating the in vivo efficacy and potential therapeutic applications of antiviral compounds. mdpi.com Various animal models have been utilized to study the effects of this compound on viral infections that mimic human diseases. asm.org
Efficacy in Herpesvirus Infections in Animal Models
This compound has demonstrated efficacy in various animal models of herpesvirus infections. asm.org In mice experimentally infected with herpes simplex virus (HSV), both oral and topical administration of the compound significantly reduced mortality. nih.gov It was also shown to reduce herpesvirus lesions on the corneas of infected rabbits. nih.gov
Studies in mice and guinea pigs with genital herpes infections caused by HSV type 2 have also shown the effectiveness of phosphonoacetate. asm.org Although less effective when administered systemically for HSV and murine cytomegalovirus (MCMV) infections in mice, topical application has proven to be more successful in treating skin or mucous membrane HSV infections in animals. asm.org
Experimental Encephalitis Models with this compound
Experimental encephalitis models, particularly those induced by herpes simplex virus (HSV), are critical for assessing the ability of antiviral drugs to combat central nervous system infections. asm.orgredoxis.se In a rat model of HSV-1 experimental encephalitis, this compound was administered either intraperitoneally (ip) or intracerebroventricularly (icv) to bypass the blood-brain barrier. oup.com
The study found that both routes of administration resulted in a reduction in mortality compared to the control group. oup.com For instance, five daily intraperitoneal injections of PAA starting 2 hours after viral inoculation led to 7 deaths out of 26 rats, compared to 15 deaths out of 24 in the placebo group. oup.com A similar reduction in mortality was observed with the much smaller doses administered intracerebroventricularly. oup.com Furthermore, this compound reduced the concentration of HSV-1 in the brain at two days post-infection. oup.com However, the study concluded that direct injection into the cerebral ventricles was not superior to systemic intraperitoneal injection. oup.com In hamsters with experimental encephalitis, intraperitoneal administration of phosphonoacetate also reduced death and the severity of the disease. nih.gov
| Animal Model | Virus | Route of Administration | Key Findings | Source |
|---|---|---|---|---|
| Rat | Herpes Simplex Virus Type 1 (HSV-1) | Intraperitoneal (ip) | Reduced mortality compared to placebo. | oup.com |
| Rat | Herpes Simplex Virus Type 1 (HSV-1) | Intracerebroventricular (icv) | Equivalent reduction in mortality to ip route with smaller doses. Reduced HSV-1 concentration in the brain. | oup.com |
| Hamster | Herpes Simplex Virus (HSV) | Intraperitoneal (ip) | Reduced death and severity of disease. | nih.gov |
Preclinical Study Design Considerations for this compound Research
The design of preclinical studies for this compound, also known as phosphonoacetic acid (PAA), is crucial for determining its potential as a therapeutic agent. These studies aim to define its pharmacological and toxicological effects before human trials. fda.gov Key objectives include identifying a safe initial dose for human studies, determining potential target organs for toxicity, and establishing safety parameters for clinical monitoring. fda.gov The selection of appropriate animal models is a critical aspect of in vivo preclinical evaluation. mdpi.commdpi.com For viral indications like herpes simplex virus (HSV), models such as mice, guinea pigs, and rabbits are utilized to mimic human infections and evaluate antiviral efficacy. mdpi.com2minutemedicine.com
Hypothesis Generating versus Hypothesis Testing Studies
Preclinical research on this compound employs both hypothesis-generating and hypothesis-testing approaches to fully characterize its antiviral properties and mechanism of action.
Hypothesis-Generating Studies: This type of research is often exploratory and aims to uncover new insights or potential mechanisms of action. For instance, initial in vitro screening of this compound against a panel of different viruses would be a hypothesis-generating study. The observation that this compound inhibits the replication of African swine fever virus (ASFV) led to the hypothesis that this virus utilizes a specific DNA polymerase in its replication, similar to herpesviruses. karger.comnih.govwikigenes.org Such findings generate new avenues for more focused investigation. nih.gov Another example is the use of high-throughput screening methods or new biological assays to identify unexpected activities of the compound. nih.gov These studies are crucial for broadening the understanding of a compound's potential applications beyond its initially intended use.
Hypothesis-Testing Studies: These studies are designed to rigorously test a specific, predefined hypothesis. For example, based on the hypothesis that this compound specifically inhibits viral DNA polymerase, a study could be designed to directly measure the inhibitory effect of the compound on the purified enzyme. karger.com In vitro experiments have demonstrated that phosphonoacetic acid is a potent and selective inhibitor of herpesvirus-induced DNA polymerase. karger.comasm.org Studies have confirmed that PAA inhibits the activity of the virus-specific DNA polymerase in susceptible strains of HSV much more effectively than in resistant strains. karger.comnih.gov This type of study provides direct evidence to support or refute a proposed mechanism of action. Further hypothesis-testing studies could involve generating and characterizing viral mutants resistant to this compound to pinpoint the exact site of action on the DNA polymerase. asm.org
The interplay between these two types of studies is cyclical and drives the preclinical development process. Findings from hypothesis-generating studies lead to new hypotheses that are then rigorously evaluated in hypothesis-testing studies, ultimately building a comprehensive profile of the investigational drug. nih.govresearchgate.net
Advanced In Vitro Assays and Computational Modeling in Preclinical Assessment
Modern preclinical assessment of this compound and its derivatives has been enhanced by the integration of advanced in vitro assays and computational modeling. These technologies provide deeper insights into the compound's mechanism of action, potential efficacy, and structure-activity relationships.
Advanced In Vitro Assays: Beyond standard cell viability and viral plaque reduction assays, a variety of sophisticated in vitro techniques are employed. imquestbio.com
Enzyme Inhibition Assays: These assays directly measure the inhibitory activity of this compound on its target enzyme, the viral DNA polymerase. karger.com By quantifying the reduction in enzyme activity in the presence of the compound, researchers can determine its potency (e.g., IC50 value). karger.com
Quantitative PCR (qPCR): This technique allows for the precise quantification of viral DNA or RNA, providing a sensitive measure of viral replication inhibition. imquestbio.com It can be used to assess the effectiveness of this compound in reducing viral load in infected cell cultures. imquestbio.com
Immunofluorescence Assays: These assays use fluorescently labeled antibodies to detect viral antigens within infected cells. karger.comnih.gov They can be used to visualize and quantify the inhibition of viral protein expression by this compound. karger.comnih.gov
Cell-Based Reporter Assays: These systems utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a viral promoter. The activity of the reporter gene serves as a surrogate for viral gene expression, providing a high-throughput method for screening compound libraries and determining antiviral activity.
3D Cell Culture and Organoid Models: These models more closely mimic the in vivo environment compared to traditional 2D cell cultures. nih.gov For instance, an ex vivo HSV-1 infection model using human skin has been established to test antiviral drugs, bridging the gap between in vitro and in vivo screening. nih.gov Such models can provide more predictive data on drug efficacy.
Computational Modeling: Computational approaches play an increasingly important role in the preclinical evaluation of phosphonate (B1237965) derivatives. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For phosphonate derivatives, QSAR studies can help predict the toxicity or efficacy of new analogs based on their physicochemical properties, guiding the synthesis of more potent and less toxic compounds. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Molecular docking studies can be used to visualize how this compound interacts with the active site of viral DNA polymerase, helping to explain its inhibitory mechanism and to design new derivatives with improved binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the drug-target complex over time. This can help to understand the stability of the interaction between this compound and the DNA polymerase and to identify key residues involved in the binding.
The integration of these advanced in vitro assays and computational modeling techniques allows for a more comprehensive and efficient preclinical assessment of this compound, facilitating the identification of promising drug candidates and accelerating their development.
Data Tables
Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | Key Findings | Reference |
| Herpes Simplex Virus (HSV-1 and HSV-2) | WI-38, BHK-21 | DNA Polymerase Inhibition Assay, Plaque Reduction Assay | Selectively inhibits viral DNA polymerase; resistant strains show reduced enzyme inhibition. | karger.comasm.orgnih.gov |
| African Swine Fever Virus (ASFV) | Vero | Immunofluorescence, Infectivity Assay | Inhibits formation of cytoplasmic viral antigens and inclusion bodies; reduces virus infectivity. | karger.comnih.gov |
| Epstein-Barr Virus (EBV) | B95-8, Fetal Cord Blood Lymphocytes | Virus Capsid Antigen Production, Cell Transformation Assay | Inhibits production of virus capsid antigen and virus particles; does not prevent EBV-induced cell transformation at non-inhibitory concentrations. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental approaches are used to evaluate the antiviral efficacy of disodium phosphonoacetate against DNA viruses?
- Method : Conduct in vitro plaque reduction assays using virus-infected cell cultures (e.g., Vero cells for herpesviruses or porcine macrophages for African Swine Fever Virus). Treat with serial dilutions of this compound and quantify plaque size inhibition relative to untreated controls. Calculate EC50 values (50% effective concentration) using dose-response curves. Include cytotoxicity assessments (e.g., MTT assays) to confirm selective antiviral activity .
Q. How does this compound selectively inhibit viral DNA polymerases without affecting host enzymes?
- Method : Perform comparative enzymatic assays with purified viral (e.g., herpes simplex virus DNA polymerase) and host DNA polymerases. Use radiolabeled dNTPs to measure incorporation rates in the presence of this compound. Determine inhibition kinetics (Ki values) via Lineweaver-Burk plots to confirm competitive inhibition. Structural modeling can further elucidate binding affinity differences between viral and host enzymes .
Advanced Research Questions
Q. What biochemical strategies can identify resistance mechanisms in viruses exposed to this compound?
- Method : Propagate viruses under suboptimal drug pressure to induce resistance. Perform whole-genome sequencing of resistant strains to identify mutations (e.g., in viral DNA polymerase genes). Validate mutations by cloning them into wild-type viral backbones and re-testing drug susceptibility using enzymatic activity assays or plaque reduction assays .
Q. How can phosphonoacetate modifications enhance CRISPR-Cas9 specificity in genome editing applications?
- Method : Synthesize guide RNAs (gRNAs) with 2′-O-methyl-3′-phosphonoacetate (MP) modifications at specific backbone positions. Evaluate on-target vs. off-target cleavage using in vitro DNA cleavage assays (e.g., gel electrophoresis) and cell-based reporter systems (e.g., T7E1 mismatch detection). Quantify specificity ratios via next-generation sequencing of edited genomic sites .
Q. What interdisciplinary methods characterize the coordination chemistry of this compound in heterobimetallic complexes?
- Method : Use single-crystal X-ray diffraction to resolve bonding modes between phosphonoacetate ligands and metal centers (e.g., uranium-transition metal complexes). Complement with Raman spectroscopy to analyze ligand-metal vibrations, UV-vis spectroscopy to assess electronic transitions, and thermogravimetric analysis to study thermal stability .
Q. How can researchers assess synergistic effects between this compound and other antivirals (e.g., iododeoxyuridine)?
- Method : Apply the Chou-Talalay combination index (CI) method. Treat infected cells with varying ratios of this compound and comparator drugs. Calculate CI values using dose-effect curves: CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. Validate results with isobologram analysis .
Notes on Methodological Rigor
- Antiviral Assays : Include appropriate controls (e.g., untreated cells, solvent-only controls) to rule out nonspecific effects .
- Enzymatic Kinetics : Use high-purity enzyme preparations and replicate experiments to minimize batch variability .
- CRISPR Specificity : Prioritize cell-based assays over in vitro systems to account for intracellular delivery and gRNA stability .
- Structural Studies : Ensure single-crystal samples are free of defects by optimizing crystallization conditions (e.g., solvent evaporation, temperature gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
